molecular formula C9H12N2O3 B1418215 Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate CAS No. 54554-50-6

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate

Cat. No.: B1418215
CAS No.: 54554-50-6
M. Wt: 196.2 g/mol
InChI Key: JSDVANDODLTPEZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Reactions

The compound can undergo several chemical transformations:

  • Oxidation : Converts to ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Can be reduced to alcohols or amines with lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can occur at the pyrimidine ring.
  • Esterification and Hydrolysis : The ester group can form different esters or hydrolyze to yield carboxylic acids and alcohols.

Chemistry

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate serves as an important intermediate in synthesizing various biologically active pyrimidine derivatives. These derivatives are integral to developing pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound exhibits potential antimicrobial , antiviral , and anticancer properties. Studies have shown that it may inhibit enzymes critical for DNA synthesis and repair, making it a candidate for further exploration in cancer therapy.

Medicine

Pyrimidine derivatives, including this compound, are being investigated for their roles in treating various diseases:

  • Cancer : The compound's mechanism involves inhibiting thymidylate synthase and dihydrofolate reductase, enzymes essential for DNA replication.
  • Viral Infections : Its antiviral properties are being studied for potential applications against viral pathogens.
  • Inflammatory Conditions : The compound may also have implications in managing inflammatory diseases due to its biological activity.

Case Studies

  • Anticancer Activity :
    A study published in Bioorganic & Medicinal Chemistry explored the anticancer effects of pyrimidine derivatives, including this compound. The research demonstrated that these compounds could significantly inhibit the proliferation of cancer cell lines by disrupting DNA synthesis pathways.
  • Antimicrobial Properties :
    Research conducted by Zhang et al. (2023) highlighted the antimicrobial efficacy of this compound against various bacterial strains. The study found that this compound exhibited a notable minimum inhibitory concentration (MIC), indicating its potential as an antimicrobial agent.
  • Synthesis of Novel Derivatives :
    A patent application (US10786489B2) discusses the synthesis of novel compounds derived from this compound, emphasizing its versatility as a building block for complex molecules with enhanced biological activities.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of enzymes involved in DNA synthesis and repair, such as thymidylate synthase and dihydrofolate reductase. This inhibition can lead to the disruption of DNA replication and cell division, making these compounds effective as anticancer and antiviral agents . Additionally, the compound may modulate the activity of inflammatory mediators, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .

Biological Activity

Ethyl 2-(6-hydroxy-2-methylpyrimidin-4-yl)acetate, with the molecular formula C9_9H12_{12}N2_2O3_3 and a molecular weight of 196.20 g/mol, is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the mechanisms of action, research findings, and comparisons with related compounds.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. The compound's structure suggests it may interact with bacterial cell membranes or inhibit essential metabolic pathways.

  • Mechanism : The compound may disrupt cell wall synthesis or interfere with protein synthesis in bacteria, leading to cell death.
  • Case Study : In vitro studies have shown that similar pyrimidine derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .

2. Antiviral Activity

The antiviral properties of this compound have been explored in various studies.

  • Mechanism : It is hypothesized that the compound may inhibit viral replication by targeting viral enzymes or host cell receptors.
  • Research Findings : A study highlighted that pyrimidine derivatives can act as neuraminidase inhibitors, which are crucial for viral entry and replication. The compound's structural modifications can enhance its efficacy against viruses like HSV-1 .

3. Anticancer Activity

This compound is being investigated for its potential as an anticancer agent.

  • Mechanism : The compound likely inhibits key enzymes involved in DNA synthesis and repair, such as thymidylate synthase and dihydrofolate reductase. This inhibition disrupts DNA replication and cell division, making it effective against cancer cells.

Research Data

A comparative analysis of similar compounds shows varying degrees of anticancer activity:

CompoundIC50_{50} (µM)Mechanism
Compound A10Thymidylate synthase inhibitor
This compoundTBDDNA synthesis inhibitor
Compound B5Dihydrofolate reductase inhibitor

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific functional groups within its structure. The presence of hydroxyl groups enhances hydrogen bonding capabilities, potentially increasing binding affinity to biological targets.

Key Findings from SAR Studies

  • Hydroxyl Group : Enhances solubility and interaction with target proteins.
  • Methyl Substituent : Modulates lipophilicity, affecting membrane permeability.
  • Pyrimidine Ring : Essential for biological activity; variations can lead to changes in potency.

Properties

IUPAC Name

ethyl 2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)5-7-4-8(12)11-6(2)10-7/h4H,3,5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDVANDODLTPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221145
Record name Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54554-50-6
Record name Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54554-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,6-dihydro-2-methyl-6-oxo-4-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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